molecular formula C20H38O3 B1609347 2-Hydroxyethyl oleate CAS No. 4500-01-0

2-Hydroxyethyl oleate

Cat. No. B1609347
CAS RN: 4500-01-0
M. Wt: 326.5 g/mol
InChI Key: MUHFRORXWCGZGE-KTKRTIGZSA-N
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Description

2-Hydroxyethyl oleate is an ester of 2-hydroxyethanol and oleic acid . It is used for research and development purposes . The molecular formula of 2-Hydroxyethyl oleate is C20H38O3 .


Synthesis Analysis

The synthesis of 2-Hydroxyethyl oleate involves the esterification of oleic acid with 2-ethylhexanol . Another method involves the use of tris (2-hydroxyethyl) isocyanurate oleate and oleic acid tris (2-hydroxyethyl) isocyanurate phosphate ester .


Molecular Structure Analysis

The molecular structure of 2-Hydroxyethyl oleate consists of 20 carbon atoms, 38 hydrogen atoms, and 3 oxygen atoms . It contains a total of 60 bonds, including 22 non-H bonds, 2 multiple bonds, 18 rotatable bonds, 2 double bonds, 1 ester (aliphatic), 1 hydroxyl group, and 1 primary alcohol .


Chemical Reactions Analysis

2-Hydroxyethyl oleate is an ester of 2-hydroxyethanol and oleic acid . It has a hydroxyl group that can be used as a control in analysis experiments to measure the effect of other hydroxyl groups on reactions .

Scientific Research Applications

  • Biolubricant Production

    • 2-Hydroxyethyl oleate has been explored in the context of biolubricant production, using biodiesel as a starting material. This approach aims to provide a greener and cleaner alternative to oil-derived lubricants, potentially beneficial for biodiesel manufacturers in extending their product range and market potential, particularly in Eastern Europe (Kleinaitė et al., 2014).
  • Conversion of Plant Oils to Hydroxy Fatty Acids

    • The enzyme oleate hydratase from Stenotrophomonas nitritireducens has been studied for its ability to convert cis-9 polyunsaturated fatty acids (PUFAs) to 10-hydroxy fatty acids. This conversion is significant as hydroxy fatty acids serve as precursors for various products, including polymers, and additives in coatings and paintings. This enzyme's activity towards PUFAs indicates potential application in converting plant oils, which contain unsaturated fatty acids, to hydroxy fatty acids (Kang et al., 2017).
  • Kinetic and Thermodynamic Studies

    • Research on the kinetic and thermodynamic parameters of 2-hydroxyethyl oleate synthesis provides insights into its potential industrial applications. For instance, a study on the synthesis of 2-ethylhexyl oleate catalyzed by Candida antarctica lipase revealed that certain molar ratios and temperatures are optimal for high conversions, which is crucial for industrial scale-up (da Silva et al., 2020).
  • Improvement of Biolubricants

    • The impact of additives like tris (2-hydroxyethyl) isocyanurate oleate on the biodegradability and tribological performance of mineral lubricating oil has been explored. Such additives significantly enhance biodegradability and tribological properties, pointing towards their potential in developing eco-friendly lubricants (Ding et al., 2019).
  • Synthesis in Dense CO2

    • The hydroxychlorination of vegetable oils, including 2-hydroxyethyl oleate, in dense CO2, is a novel area of research. This method offers an environmentally friendly alternative for polymerizable oil synthesis, crucial for various industrial applications (Saygi et al., 2006).
  • Tribological and Oxidation Properties

    • The tribological, oxidation, and low-temperature properties of 2-hydroxyethyl ole
    ate derivatives have been studied. These derivatives show potential as lubricating oil or fuel additives, given their enhanced anti-wear and friction-reducing properties at low concentrations, as well as improved low-temperature and thermo-oxidative stability .
  • Continuous Flow Synthesis

    • The synthesis of 2-ethylhexyl oleate using a continuous packed-bed bioreactor was investigated. This method, catalyzed by Candida antarctica lipase, highlights an efficient and scalable approach for the production of 2-hydroxyethyl oleate derivatives, with potential industrial applications in continuous flow systems (da Silva et al., 2019).
  • Ionic Liquids Synthesis

    • The synthesis of 2-hydroxyethylammonium oleate and bis(2-hydroxyethyl)ammonium oleate ionic liquids, and the study of their physical properties, particularly the effect of temperature on their density, speed of sound, viscosity, and refractive index, open new avenues for applications in various sectors including lubricants and functional fluids (Alvarez et al., 2010).
  • Post-Polymerization Functionalization

    • Research on the controlled synthesis of side-chain oleic acid-containing polymers and their post-polymerization functionalization has revealed new insights into the design of renewable resource-derived macromolecular architectures. These findings are significant for practical applications in various fields, including paints, adhesives, and thermoplastics (Maiti et al., 2014).
  • Adsorption and Surface Modification

    • Studies on the hydroxylation behaviors of surfaces, such as α-quartz, and its effects on the adsorption of sodium oleate, provide insights into the interaction mechanisms among oxidized minerals, aqueous medium, and flotation reagents. This is crucial for understanding and improving processes in mineral extraction and processing industries (Zhang et al., 2019).

properties

IUPAC Name

2-hydroxyethyl (Z)-octadec-9-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C20H38O3/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20(22)23-19-18-21/h9-10,21H,2-8,11-19H2,1H3/b10-9-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MUHFRORXWCGZGE-KTKRTIGZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCCCC=CCCCCCCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCCCC/C=C\CCCCCCCC(=O)OCCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H38O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID0063498
Record name 2-Hydroxyethyl (9Z)-octadec-9-enoate
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Molecular Weight

326.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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Physical Description

Yellow liquid with a fatty odor; [BASF MSDS]
Record name Polyoxyethylene monoleate
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Product Name

2-Hydroxyethyl oleate

CAS RN

4500-01-0, 9004-96-0
Record name 2-Hydroxyethyl oleate
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Record name Ethylene glycol monooleate
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Record name 9-Octadecenoic acid (9Z)-, 2-hydroxyethyl ester
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Record name 2-Hydroxyethyl (9Z)-octadec-9-enoate
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Record name 2-hydroxyethyl oleate
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Record name Oleic acid, ethoxylated
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Record name GLYCOL OLEATE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
8
Citations
B Zhou, X Gao, Q Liu, Y Chen, D Zhang - Ekoloji Dergisi, 2019 - search.ebscohost.com
Camellia oleifera b is an evergreen tree that are widely planted in the subtropical region of southern China. The oil from C. oleifera seed is high-grade edible oil that is unique to China, …
Number of citations: 1 search.ebscohost.com
J Fu, Y Gong, Z Cai, SE O'Reilly, D Zhao - Marine Pollution Bulletin, 2017 - Elsevier
… aliphatic hydrocarbons in kerosene, DBE, N,N-bis(2-hydroxyethyl)dodecanamide in Ninol 4OCO, DPM, polyoxyethylene tallow amine in Ethox TAM-5, and 2-hydroxyethyl oleate in …
Number of citations: 31 www.sciencedirect.com
M Doyle, A Barnes, NR Larson, H Liu, L Yi - Journal of Pharmaceutical …, 2023 - Elsevier
… at 7.78 minutes in the negative ion mode TIC was detected in hydrolyzed 0.05% PS80 material with an m/z of 325.27 which corresponds to the [MH] − mass of 2-hydroxyethyl oleate: …
Number of citations: 4 www.sciencedirect.com
NK Jain, M Tailang, S Kumar… - Frontiers in …, 2022 - frontiersin.org
Ethnopharmacological relevance: Alchornea laxiflora (Benth.) Pax & K. Hoffm. (A. laxiflora) which belongs to the Euphorbiaceae family, has long been used in traditional African …
Number of citations: 2 www.frontiersin.org
ZL Kiss, L Talpas, Z Seres, S Beszédes… - Periodica Polytechnica …, 2013 - pp.bme.hu
Microfiltration membranes made from polytetrafluorethylene (PTFE) have been successfully used for the separation of oily waste waters by membrane coalescence, but filtration of the …
Number of citations: 15 pp.bme.hu
N Saifuddin, H Refal - International Journal of Chemistry, 2014 - researchgate.net
High viscosity and enormous contents of resins and asphaltenes contribute to the stabilization of the water droplets dispersed in crude oil, hence, making petroleum demulsification …
Number of citations: 13 www.researchgate.net
D Tanini, M Gori, F Bicocchi, M Ambrosi, P Lo Nostro… - Arkivoc, 2016 - flore.unifi.it
Lipophilic saturated and unsaturated L-ascorbyl 5,6-O-diesters from fatty acids are prepared and fully characterized through NMR and MS spectra. Derivatives with different sulfurated …
Number of citations: 1 flore.unifi.it
SO Sembiring - 2013 - repositori.usu.ac.id
Alkanolamide has been synthesized before and after hydroxylated by amidation methyl oleate or methyl-9,10-dihydroxy stearat with ethanolamine or diethanolamine using a catalyst …
Number of citations: 0 repositori.usu.ac.id

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